molecular formula C20H30NO3+ B1672105 Ipratropium CAS No. 60205-81-4

Ipratropium

Cat. No.: B1672105
CAS No.: 60205-81-4
M. Wt: 332.5 g/mol
InChI Key: OEXHQOGQTVQTAT-PPAWOBCPSA-N
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Description

Ipratropium is a quaternary ammonium derivative of atropine, commonly used as an anticholinergic agent. It is primarily administered through inhalation to manage symptoms related to bronchospasm in chronic obstructive pulmonary disease (COPD) and asthma. This compound works by relaxing the smooth muscles in the airways, making it easier to breathe. It is also used in nasal sprays to treat rhinorrhea (runny nose) caused by allergic and non-allergic rhinitis, as well as the common cold .

Preparation Methods

The synthesis of ipratropium bromide involves several steps:

    Starting Materials: Ethyl phenylacetate and isopropyl tropanol.

    Reaction Steps:

These methods are suitable for industrial production due to their simplicity, safety, and high yield.

Chemical Reactions Analysis

Ipratropium undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are less common for this compound due to its stable quaternary ammonium structure.

    Substitution Reactions: Commonly involves the bromide ion in this compound bromide, which can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Common reagents include oxalyl chloride for acyl chlorination and methyl bromide for bromomethylation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ipratropium has a wide range of applications in scientific research:

Mechanism of Action

Ipratropium exerts its effects by inhibiting muscarinic acetylcholine receptors (M3 subtype) in the bronchial smooth muscle. This inhibition leads to relaxation of the bronchial muscles and bronchodilation, reducing airway resistance and facilitating airflow. The compound also decreases the secretion of serous and seromucous glands in the nasal passages, alleviating symptoms of rhinorrhea .

Comparison with Similar Compounds

Ipratropium is often compared with other anticholinergic bronchodilators, such as:

This compound’s uniqueness lies in its short-acting nature, making it ideal for acute symptom relief in respiratory conditions.

Properties

Ipratropium acts as an antagonist of the muscarinic acetylcholine receptor. This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibit their function. The function of the parasympathetic system in the airway is to generate bronchial secretions and constriction and hence, the inhibition of this action can lead to bronchodilation and fewer secretions. At the cellular level, the diameter of the airways is controlled by the release of acetylcholine into the muscle cells causing them to contract and producing a narrow airway. Thus administration of ipratropium stops the activity of acetylcholine in the smooth muscle preventing the contraction and producing relaxed airways.

CAS No.

60205-81-4

Molecular Formula

C20H30NO3+

Molecular Weight

332.5 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17+,18?,19-,21?/m1/s1

InChI Key

OEXHQOGQTVQTAT-PPAWOBCPSA-N

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C

Appearance

White to off-white crystalline powder.

boiling_point

Decomposes at 230 ºC

melting_point

230 - 232 °C

24358-20-1
58073-59-9
60251-88-9
22254-24-6

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

22254-24-6 (bromide)

shelf_life

>2 years if stored properly

solubility

Freely soluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane
Atrovent
Ipratropium
Ipratropium Bromide
Ipratropium Bromide Anhydrous
Ipratropium Bromide Monohydrate
Ipratropium Bromide, (endo,anti)-Isomer
Ipratropium Bromide, (exo,syn)-Isomer
Ipratropium Bromide, endo-Isomer
Itrop
N Isopropylatropine
N-Isopropylatropine
Sch 1000
Sch 1178
Sch-1000
Sch-1178
Sch1000
Sch1178

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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